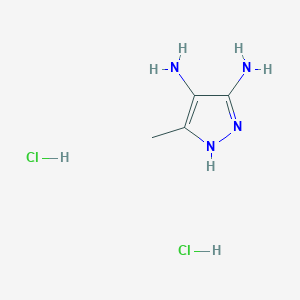

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-methyl-1H-pyrazole-3,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLLARVXPUOAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with suitable amine sources under controlled conditions. One common method involves the use of hydrazine derivatives and methylation agents to introduce the methyl group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Biology

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and antiviral properties. It has been studied for its potential to inhibit various enzymes and interact with biological macromolecules.

Antimicrobial Properties

The compound has shown promising results against several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Escherichia coli | Varies based on derivative | |

| Pseudomonas aeruginosa | Varies based on derivative | |

| Candida albicans | Significant inhibition observed |

In vitro studies have demonstrated that it can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for managing infections associated with biofilm-forming pathogens.

Medicine

Therapeutic Potential

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its enzyme-inhibiting properties suggest it could be effective in treating conditions related to enzyme dysregulation.

Development of New Materials

This compound is utilized in the development of new materials with specific properties, such as catalysts and polymers. Its unique chemical structure allows it to participate in reactions that enhance the performance of industrial products.

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant activity against Staphylococcus aureus, with an MIC of 0.22 - 0.25 μg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections. -

Enzyme Inhibition Research

Research focused on the enzyme inhibition capabilities of this compound revealed its potential to disrupt biochemical pathways crucial for microbial survival. This suggests that it may serve as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 3-methyl-1H-pyrazole-4,5-diamine dihydrochloride with structurally related compounds:

Structural and Functional Group Analysis

Key Observations :

- The target compound’s diamine groups contrast with the carboxamide and cyano groups in derivatives like 3a and 3b. This structural difference impacts reactivity: diamines are nucleophilic, while carboxamides participate in hydrogen bonding and hydrolysis.

- The dihydrochloride salt increases polarity and water solubility compared to neutral analogs like 3a–3e, which rely on chloro or aryl groups for lipophilicity .

Physical and Spectral Properties

Key Observations :

- Derivatives with aryl and chloro groups (e.g., 3a, 3b) exhibit higher melting points (133–183°C) due to enhanced crystal packing via π-π stacking and halogen bonding .

- The target compound’s diamine hydrochloride form likely shows broad NH₂ signals in ¹H-NMR and a higher molecular ion cluster in MS compared to neutral analogs.

Key Observations :

- The target compound’s diamine reactivity makes it suitable for constructing fused heterocycles (e.g., imidazoles), whereas carboxamide derivatives are tailored for target-specific drug design.

Research Findings and Implications

- Pharmacological Potential: While carboxamide derivatives (3a–3e) show promise in antimicrobial screens , the target compound’s discontinued status highlights a gap in leveraging diamine pyrazoles for modern drug discovery.

Actividad Biológica

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is a synthetic compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula CHClN, with a molecular weight of approximately 185.06 g/mol. It appears as a light pink powder and is soluble in water, which enhances its applicability in biological studies. The structure features a pyrazole ring with two amino groups at the 4 and 5 positions and a methyl group at the 3 position, contributing to its reactivity and biological activity .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting biochemical pathways that are crucial for microbial survival and proliferation .

- Interaction with Biological Macromolecules : Its amino groups can form hydrogen bonds with proteins and nucleic acids, potentially altering enzyme activity or gene expression .

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects. Studies have shown significant activity against several microorganisms:

In vitro studies have demonstrated that the compound can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for managing infections associated with biofilm-forming pathogens .

Antitumor Activity

The structural similarity of this compound to other bioactive molecules suggests potential applications in cancer therapy. Preliminary studies indicate that it may inhibit specific cancer-related pathways, although further research is needed to elucidate its effectiveness as an antitumor agent .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated five pyrazole derivatives, including this compound, revealing strong antimicrobial activity with MIC values significantly lower than standard antibiotics .

- Enzyme Inhibition Studies : Research indicated that pyrazole derivatives could act as reversible inhibitors of monoamine oxidases (MAOs), affecting neurotransmitter levels and potentially offering therapeutic benefits in mood disorders .

- Inflammatory Response : In animal models, compounds similar to 3-methyl-1H-pyrazole-4,5-diamine were shown to exhibit anti-inflammatory properties comparable to established drugs like diclofenac and celecoxib .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole-4,5-diamine | Methyl group at position 1 | Similar antimicrobial properties |

| 4-Amino-3-methylpyrazole | One amino group at position 4 | Less potent than 3-methyl derivative |

| 3,5-Diaminopyrazole | Lacks methyl group | Reduced reactivity compared to target |

This table highlights how the presence of both amino groups at positions 4 and 5 along with a methyl group at position 3 enhances the biological activity of this compound compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Methyl-1H-pyrazole-4,5-diamine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A general procedure involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with triethylamine as a base. For example, pyrazole-carboxamide derivatives are synthesized by reacting intermediates with aryl-substituted pyrazoles under stirring at room temperature, followed by purification via preparative TLC and recrystallization from ethanol . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of coupling agents, and selecting solvents (e.g., DMF for solubility) to improve yields (68–80% reported in similar pyrazole syntheses) .

Q. Which spectroscopic techniques are critical for characterizing 3-Methyl-1H-pyrazole-4,5-diamine derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for methyl groups (δ ~2.1–2.6 ppm) and pyrazole ring protons (δ ~5.3–8.1 ppm). Aromatic substituents show splitting patterns (e.g., doublets at δ 7.5–7.6 ppm for para-substituted aryl groups) .

- FT-IR : Confirm functional groups like C=N (1595–1598 cm⁻¹) and C=C (1490–1500 cm⁻¹) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H]+ at 403–460 m/z for pyrazole-carboxamides) .

Q. How can purification challenges (e.g., low yields or impurities) be addressed during synthesis?

- Methodological Answer : Use sequential extraction (e.g., chloroform/water partitions) to remove unreacted starting materials. Purify via preparative TLC (e.g., PE:EA = 8:1) or recrystallization from ethanol to isolate crystalline products. For stubborn impurities, gradient column chromatography or HPLC may be required .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-Methyl-1H-pyrazole-4,5-diamine derivatives?

- Methodological Answer : Employ SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For example, hydrogen bonding networks and torsion angles in pyrazole derivatives can be modeled using SHELX’s robust refinement algorithms, which handle high-resolution or twinned data. Validate geometric parameters (e.g., bond lengths: C-N ~1.34 Å, N-N ~1.38 Å) against theoretical values .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in pyrazole-based crystals?

- Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings). For pyrazoles, intermolecular N–H···N and N–H···Cl interactions often form R₂²(8) or C(6) patterns. Use software like Mercury or CrystalExplorer to visualize and quantify these interactions .

Q. How can contradictory spectroscopic or crystallographic data be reconciled in structural elucidation?

- Methodological Answer : Cross-validate NMR chemical shifts with computational predictions (DFT calculations at B3LYP/6-31G* level). If crystallographic data conflicts with solution-phase NMR (e.g., tautomerism), conduct variable-temperature NMR or analyze dynamic processes via NOESY .

Q. What substituent effects influence the stability and reactivity of 3-Methyl-1H-pyrazole-4,5-diamine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl rings increase electrophilicity at the pyrazole’s C4 position, enhancing reactivity in cross-coupling reactions. Conversely, bulky substituents (e.g., -Ph, -p-tolyl) may sterically hinder crystallization, necessitating alternative solvents (e.g., THF/hexane mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.